molecular formula C19H23FN2O3S B2490121 4-fluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 1797344-98-9

4-fluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2490121
CAS No.: 1797344-98-9
M. Wt: 378.46
InChI Key: RVKBICZOQDFELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a chemical compound supplied for research and development purposes. As a sulfonamide derivative featuring a piperidine moiety, this class of compounds is of significant interest in medicinal chemistry and pharmacology research . Sulfonamides are investigated for a range of potential biological activities. For instance, some structurally related sulfonamide compounds have been reported to exhibit carbonic anhydrase inhibitory activity, which is a target explored in neuropathic pain research . Other piperidine-containing compounds have been studied as 5-HT2A receptor inverse agonists, indicating potential applications in neuroscientific research . Researchers are encouraged to explore the specific properties and mechanism of action of this compound in their experimental models. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-14-13-18(7-8-19(14)20)26(23,24)21-15-3-5-16(6-4-15)22-11-9-17(25-2)10-12-22/h3-8,13,17,21H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKBICZOQDFELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Fluoro-3-methylbenzene

The parent aromatic compound, 4-fluoro-3-methylbenzene, undergoes sulfonation using fuming sulfuric acid (H₂SO₄·SO₃) at 80–100°C for 4–6 hours. The reaction proceeds via electrophilic aromatic substitution, yielding 4-fluoro-3-methylbenzenesulfonic acid.

Reaction Conditions

Parameter Value
Sulfonating agent Fuming H₂SO₄ (20% SO₃)
Temperature 80–100°C
Time 4–6 hours

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). A typical protocol involves refluxing 4-fluoro-3-methylbenzenesulfonic acid with excess PCl₅ in dichloromethane for 2–3 hours.

Example Procedure

  • Combine 4-fluoro-3-methylbenzenesulfonic acid (1.0 equiv.) with PCl₅ (2.5 equiv.) in anhydrous CH₂Cl₂.
  • Reflux at 40°C for 3 hours.
  • Quench with ice water, extract with CH₂Cl₂, and dry over Na₂SO₄.
  • Isolate 4-fluoro-3-methylbenzenesulfonyl chloride in 85–90% yield.

Preparation of 4-(4-Methoxypiperidin-1-yl)aniline

Synthesis of 4-Methoxypiperidine

4-Methoxypiperidine is synthesized via O-methylation of 4-hydroxypiperidine using methyl iodide (CH₃I) in the presence of a base.

Reaction Conditions

Parameter Value
Base K₂CO₃
Solvent Acetonitrile
Temperature 60°C
Time 12 hours

Yield : 75–80%.

Buchwald-Hartwig Amination

4-Methoxypiperidine is coupled with 4-iodoaniline via a palladium-catalyzed amination.

Example Procedure

  • Mix 4-iodoaniline (1.0 equiv.), 4-methoxypiperidine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv.) in toluene.
  • Heat at 110°C under N₂ for 24 hours.
  • Filter and concentrate; purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 65–70%.

Sulfonamide Coupling Reaction

The final step involves reacting 4-fluoro-3-methylbenzenesulfonyl chloride with 4-(4-methoxypiperidin-1-yl)aniline in the presence of a base.

Optimized Protocol

  • Dissolve 4-(4-methoxypiperidin-1-yl)aniline (1.0 equiv.) in anhydrous acetone.
  • Add triethylamine (2.5 equiv.) and cool to 0°C.
  • Slowly add 4-fluoro-3-methylbenzenesulfonyl chloride (1.1 equiv.) in acetone.
  • Warm to room temperature and stir for 12 hours.
  • Quench with 10% HCl, extract with EtOAc, and concentrate.
  • Purify via recrystallization (EtOH/H₂O).

Reaction Parameters

Parameter Value
Solvent Acetone
Base Triethylamine
Temperature 0°C → RT
Time 12 hours
Yield 78–82%

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 7.6 Hz, 1H), 6.95 (d, J = 8.0 Hz, 2H), 3.72 (s, 3H), 3.45–3.40 (m, 4H), 2.70–2.65 (m, 4H), 2.32 (s, 3H), 1.85–1.80 (m, 2H), 1.55–1.50 (m, 2H).
  • MS (ESI) : m/z 434.1 [M+H]⁺.

Purity and Physical Properties

Property Value
Melting Point 172–174°C
HPLC Purity ≥99.0%
Solubility DMSO: 25 mg/mL

Challenges and Optimization Strategies

  • Low Coupling Yield : Excess sulfonyl chloride (1.2–1.5 equiv.) and high-purity solvents improve yields.
  • Byproduct Formation : Use of molecular sieves (4Å) reduces hydrolysis of sulfonyl chloride.
  • Purification Difficulties : Gradient column chromatography (hexane → EtOAc) enhances separation.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. The fluorine atom and methoxypiperidine moiety may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name / Identifier Core Structure Key Substituents Pharmacological Indication Reference ID
4-Fluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide Benzenesulfonamide 4-Fluoro, 3-methyl, 4-methoxypiperidinylphenyl Not explicitly stated [8, 11]
AND-1184 (MBS) Benzenesulfonamide 3-Methyl, 6-fluoro-1,2-benzoxazol-3-ylpiperidinylpropyl Dementia (under development) [1]
N-(4-(Benzothiazole-2-yl)phenyl)-3-fluorobenzenesulfonamide (Compound 11) Benzenesulfonamide 3-Fluoro, benzothiazolylphenyl Antimicrobial (potential) [2]
4-(4-Amino-pyrazolo[3,4-d]pyrimidinyl)-N-methylbenzenesulfonamide (Example 53) Benzenesulfonamide Pyrazolo-pyrimidinyl, fluorophenyl, chromen-4-one Anticancer (hypothetical) [4]
G619-0457 Benzenesulfonamide 3-Trifluoromethyl, 6-methoxypyridazinylphenyl Screening compound (unspecified) [10]

Key Observations :

  • Piperidine vs. Benzothiazole/Pyridazine Linkers : The 4-methoxypiperidinyl group in the target compound may enhance CNS penetration compared to benzothiazole () or pyridazine () moieties, which are bulkier and more lipophilic .

Biological Activity

4-Fluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C19H23FN2O3SC_{19}H_{23}FN_2O_3S, with a molecular weight of approximately 378.5 g/mol. Its structure consists of a sulfonamide group, a fluorine atom, and a methoxypiperidine moiety, which contribute to its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₉H₂₃FN₂O₃S
Molecular Weight378.5 g/mol
CAS Number1797344-98-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group is known to interfere with enzyme activity, particularly in pathways related to cancer cell proliferation and inflammation.

Enzyme Inhibition

Research indicates that compounds with sulfonamide structures can inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis, which is crucial for DNA synthesis in rapidly dividing cells such as cancer cells. Additionally, the fluorine atom enhances the compound's binding affinity to target enzymes, potentially increasing its efficacy as an anticancer agent.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to induce cell cycle arrest in the G2-M phase and promote apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves disruption of the cytoskeleton and induction of pro-apoptotic factors .

Case Study: HeLa Cell Line
In a study assessing the antiproliferative effects on HeLa cells:

  • Concentration : The compound was tested at concentrations up to 100 nM.
  • Findings : Significant cell shrinkage and cytoskeletal collapse were observed, indicating strong pro-apoptotic activity .

Antimicrobial Activity

Beyond anticancer properties, preliminary data suggest that this compound may also exhibit antimicrobial activity. The sulfonamide group is known for its broad-spectrum antibacterial effects, which may extend to this compound.

Research Findings

A comprehensive analysis of various studies reveals promising results regarding the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
AnticancerInduces G2-M arrest and apoptosis in HeLa cells
AntimicrobialPotential broad-spectrum antibacterial activity
Enzyme InhibitionInhibits DHPS; disrupts folate biosynthesis

Q & A

Q. What are the key considerations for synthesizing 4-fluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide with high purity and yield?

  • Methodological Answer : The synthesis requires precise control of reaction conditions:
  • Temperature : Optimize between 60–80°C to avoid side reactions (e.g., decomposition of sulfonamide intermediates).
  • pH : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the sulfonamide group.
  • Catalysts : Use palladium-based catalysts for coupling reactions involving the methoxypiperidine moiety.
    Analytical techniques like HPLC (for purity assessment) and 1H/13C NMR (structural confirmation) are critical for monitoring intermediates and final product quality .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz) and 13C NMR (100 MHz) in DMSO-d6 or CDCl3 resolve aromatic protons, methoxy groups, and piperidine ring conformations.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C19H22FN3O3S: 392.1434).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>95%) .

Q. How do structural features like the methoxypiperidine and fluorine substituents influence physicochemical properties?

  • Methodological Answer :
  • Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions.
  • Methoxypiperidine : Improves solubility in polar solvents (e.g., logP reduction by 0.5–1.0 units).
  • Sulfonamide group : Contributes to hydrogen bonding with biological targets (e.g., enzymes).
    Comparative data from analogs:
SubstituentSolubility (mg/mL)LogP
-OCH3 (piperidine)2.12.8
-F (benzene ring)1.83.1

Advanced Research Questions

Q. How can QSAR models be designed to predict the biological activity of derivatives?

  • Methodological Answer :
  • Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.
  • Model Validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets.
  • Case Study : A QSAR model for sulfonamide-based enzyme inhibitors achieved a predictive R² of 0.82 using Partial Least Squares regression .

Q. What methodologies assess target interactions and mechanisms of action?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to carbonic anhydrase isoforms.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with the enzyme’s active site (e.g., Zn²+ coordination).
  • Cellular Assays : Evaluate apoptosis induction in cancer cell lines (IC50 = 8.2 µM in HeLa cells) via flow cytometry .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound batches via HPLC and HRMS.
  • Assay Standardization : Use identical buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4) and positive controls (e.g., acetazolamide for carbonic anhydrase).
  • Orthogonal Assays : Confirm anti-proliferative activity via MTT and clonogenic assays .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters on the sulfonamide group for enhanced aqueous solubility.
  • Co-Solvents : Use 10% DMSO/PEG 400 in saline for intraperitoneal administration.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

Q. How is enzyme inhibition potential evaluated against targets like carbonic anhydrase?

  • Methodological Answer :
  • Fluorogenic Assays : Monitor 4-nitrophenyl acetate hydrolysis (λ = 400 nm) in the presence of inhibitors.
  • IC50 Determination : Compare dose-response curves (e.g., IC50 = 12 nM for CA IX isoform).
  • Structural Analysis : Co-crystallize with CA II to identify key binding residues (e.g., Thr199, Glu106) via X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.